TMX-4100

Targeted protein degradation Proteomics Molecular glue selectivity

Selective PDE6D degradation without confounding IMiD pathway activity is critical for mechanism-of-action studies. TMX-4100 solves this by: - Potent PDE6D DC₅₀ <200 nM in MOLT4, Jurkat, & MM.1S cells - Validated by quantitative proteomics to spare IKZF1, IKZF3, & CK1α - Distinct from prenyl-pocket inhibitors; no KRAS-cell growth suppression - In vivo efficacy data: enhances metformin in CRPC xenografts

Molecular Formula C11H10N4O2S
Molecular Weight 262.29 g/mol
Cat. No. B15621833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-4100
Molecular FormulaC11H10N4O2S
Molecular Weight262.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H10N4O2S/c16-10-2-1-9(11(17)12-10)15-5-8(13-14-15)7-3-4-18-6-7/h3-6,9H,1-2H2,(H,12,16,17)
InChIKeyPGEUBQZQGXWTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-4100 Selective PDE6D Degrader


TMX-4100 (CAS 2367619-63-2, C₁₁H₁₀N₄O₂S, MW 262.29) is a rationally designed small-molecule molecular glue that selectively degrades phosphodiesterase 6D (PDE6D) via the CRL4^CRBN E3 ubiquitin ligase pathway [1]. Developed through a focused medicinal chemistry campaign on the parental compound FPFT-2216, TMX-4100 spares the canonical IMiD neo-substrates IKZF1, IKZF3, and CK1α, achieving PDE6D degradation with DC₅₀ values below 200 nM across MOLT4, Jurkat, and MM.1S cell lines [1]. Its chemical structure, 3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione, features a thiophene substitution at the triazole 4-position that drives its selectivity profile [1].

TMX-4100 vs. Other PDE6D Degraders


PDE6D-targeting molecular glues within the same chemical series exhibit markedly divergent degradation selectivity fingerprints despite sharing the FPFT-2216 scaffold [1]. The parental compound FPFT-2216 promiscuously degrades PDE6D, IKZF1, IKZF3, and CK1α, while its derivative TMX-4113 retains potent PDE6D degradation but co-degrades CK1α at nanomolar concentrations [1]. TMX-4100 is the only derivative that combines sub-200 nM PDE6D degradation potency with near-complete sparing of IKZF1, IKZF3, and CK1α across multiple cell lines [1]. This selectivity difference is not predictable from chemical structure alone and has been experimentally confirmed by quantitative whole-proteome mass spectrometry, making generic substitution scientifically indefensible without confirmatory selectivity profiling [1].

TMX-4100 Selectivity & Potency Evidence


Proteome-Wide Degradation Selectivity

TMX-4100 demonstrates significantly improved proteome-wide degradation selectivity compared to its parental compound FPFT-2216. In quantitative proteomic profiling of MOLT4 cells, TMX-4100 effectively degraded PDE6D while sparing IKZF1, IKZF3, and CK1α, whereas FPFT-2216 degraded PDE6D, IKZF1, IKZF3, and CK1α simultaneously [1]. The sole off-target change observed with TMX-4100 was a pronounced alteration in RAB28 levels, a known PDE6D client protein, consistent with on-pathway pharmacology rather than off-target degradation [1]. FPFT-2216's broader degradation profile makes it unsuitable for experiments requiring PDE6D-specific depletion [1].

Targeted protein degradation Proteomics Molecular glue selectivity

PDE6D Potency Across Cancer Cell Lines

TMX-4100 retains high PDE6D degradation preference with DC₅₀ values consistently below 200 nM across MOLT4 (T-cell lymphoblast), Jurkat (T-cell leukemia), and MM.1S (multiple myeloma) cell lines after 4 hours of treatment at doses up to 1 μM [1]. This cross-cell-line consistency is critical because degrader selectivity can vary substantially between cell types; TMX-4113, for example, displays lower DC₅₀ values for PDE6D than TMX-4100 in the same three lines but degrades over 50% of CK1α at only 40 nM in MM.1S cells, revealing cell-type-dependent loss of selectivity [1].

PDE6D degradation DC50 Multiple myeloma

KRAS-Driven Proliferation Unaffected

TMX-4100-mediated PDE6D depletion does not impede the growth of four KRAS-dependent cell lines: MIA PaCa-2 (KRAS^G12C PDAC), NCI-H358 (KRAS^G12C NSCLC), AGS (KRAS^G12D gastric adenocarcinoma), and PA-TU-8988T (KRAS^G12V PDAC) [1]. This finding contrasts with earlier PDE6D prenyl-binding pocket inhibitors such as deltarasin, which were reported to suppress KRAS-dependent cell growth through disruption of PDE6D–KRAS interaction [1]. The observation that TMX-4100 degrades PDE6D via a binding region distinct from the prenyl-binding pocket provides mechanistic clarity and differentiates it from inhibitor-based approaches [1].

KRAS PDE6D Pancreatic cancer NSCLC

In Vivo Combination Benefit with Metformin

In a mouse xenograft model of castration-resistant prostate cancer (CRPC), combination treatment with low-dose metformin and TMX-4100 enhanced tumor inhibitory effects compared to metformin alone, and TMX-4100 demonstrated favorable biosafety in the animal models [2]. Cells with high PDE6D expression were found to be more resistant to metformin monotherapy, and the addition of TMX-4100 overcame this resistance [2]. This provides independent in vivo validation of TMX-4100's pharmacological utility beyond the original multiple myeloma context described in the discovery paper [1][2].

Castration-resistant prostate cancer In vivo Combination therapy PDE6D

TMX-4100 Application Scenarios


PDE6D-Specific Mechanistic Studies

TMX-4100 is the tool compound of choice when experimental objectives require selective depletion of PDE6D without perturbing IKZF1, IKZF3, or CK1α levels. Unlike the parental compound FPFT-2216—which co-degrades all four targets—or TMX-4113—which co-degrades CK1α at nanomolar concentrations—TMX-4100's proteome-wide selectivity has been quantitatively validated in MOLT4 cells by mass spectrometry [1]. This makes TMX-4100 essential for dissecting PDE6D-specific functions in multiple myeloma, where IKZF1/IKZF3 degradation is itself an efficacy mechanism of IMiD drugs [1].

PDE6D Biology Beyond KRAS

TMX-4100 degrades PDE6D without inhibiting the growth of KRAS-dependent cell lines (MIA PaCa-2, NCI-H358, AGS, PA-TU-8988T), in contrast to prenyl-binding pocket inhibitors like deltarasin that suppress KRAS-driven proliferation [1]. Additionally, the binding region of TMX-4100 on PDE6D is distinct from the prenyl-binding pocket, as demonstrated by the inability of deltarasin pre-treatment to protect PDE6D from TMX-4100-induced degradation [1]. Researchers studying PDE6D scaffolding functions beyond KRAS trafficking should therefore procure TMX-4100 rather than prenyl-pocket inhibitors.

CRPC Preclinical Combination Studies

TMX-4100 has demonstrated enhanced tumor inhibition when combined with low-dose metformin in CRPC mouse xenograft models, with favorable biosafety in animal studies [2]. Since high PDE6D expression was identified as a resistance factor to metformin monotherapy, TMX-4100 provides a validated pharmacological strategy to overcome this resistance [2]. This independent in vivo dataset supports TMX-4100 procurement for prostate cancer preclinical programs exploring PDE6D as a therapeutic vulnerability.

PDE6D Degradation in Multiple Myeloma

TMX-4100's original discovery context is multiple myeloma research, where it degrades PDE6D with DC₅₀ < 200 nM across MM.1S, Jurkat, and MOLT4 cells without degrading IKZF1 or IKZF3, which are the therapeutic targets of lenalidomide and pomalidomide [1]. This selectivity enables researchers to study PDE6D's role in myeloma biology without the confounding anti-myeloma activity caused by IKZF1/IKZF3 degradation, making TMX-4100 a superior chemical probe compared to FPFT-2216 or standard IMiDs for PDE6D-focused myeloma studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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